molecular formula C17H17BrF3NO3 B611603 USP25 and 28 inhibitor AZ-2 CAS No. 2165322-95-0

USP25 and 28 inhibitor AZ-2

Cat. No. B611603
M. Wt: 420.2262
InChI Key: FUYSDKCEPZFKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

USP25 and 28 inhibitor AZ-2 is a selective inhibitor of USP28 (IC 50 = 0.6 μM, K d = 0.2 - 3.7 μM) and USP25 (IC 50 = 0.7 μM) . It has been identified as a potent inhibitor with broad-spectrum anti-cancer activity .


Synthesis Analysis

The synthesis of USP25/28 inhibitors involved screening a synthetic compound library, which led to the discovery of three lead compounds, CT1001-1003 . These compounds were optimized, resulting in CT1018, a stronger inhibitor . Further optimization led to the development of CT1073 and CT1113, which are potent against both USP28 and the closely-related USP25 .


Molecular Structure Analysis

The molecular structure of the inhibitors is influenced by the methylation of the 3-amino group. Semi-methylation of the 3-amino group is critical for the inhibitory activity . CT1113 contains a chiral center, and one enantiomer is much more potent than another .

Scientific Research Applications

Role in Cancer Therapy

The USP25/28 inhibitors, including AZ-2, have shown promise in cancer therapy. They play a crucial role in destabilizing oncogenic proteins such as c-Myc, thereby inhibiting cancer cell proliferation. The inhibitors have demonstrated efficacy in inducing apoptosis and loss of cell viability in various cancer cell lines, although they also exhibit a narrow therapeutic index (Wrigley et al., 2017; Ruiz et al., 2020).

Impact on Cellular Functions

The differential oligomerization of USP25 and USP28 affects their activities significantly. While USP28 is known for its tumor-promoting role, USP25 has been identified as a regulator of the innate immune system. These differences provide a basis for developing targeted anti-cancer drugs (Sauer et al., 2019; Gersch et al., 2019).

Involvement in Recurrent Miscarriage

Research has indicated a role of USP25 in the pathogenesis of recurrent miscarriage, suggesting that its downregulation contributes to insufficient invasion ability of trophoblasts. This finding opens the possibility of using USP25 inhibitors like AZ-2 as potential biomarkers or therapeutic targets for recurrent miscarriage (Ding et al., 2019).

Regulation of IL-17-Mediated Signaling

USP25 has been identified as a negative regulator of IL-17-mediated signaling and inflammation. The inhibition of USP25 could lead to more phosphorylation of key proteins and higher expression of chemokines and cytokines, which might have therapeutic implications in diseases where IL-17 signaling is a factor (Zhong et al., 2012).

Inhibition of Poly(ADP-ribose) Polymerases

AZ-2, as part of a class of inhibitors, is studied for its role in inhibiting poly(ADP-ribose) polymerases, which are involved in DNA repair. This inhibition can lead to an accumulation of DNA damage, making these inhibitors potential therapeutic agents in cancer treatment, especially in cancers with specific DNA-repair defects (Thorsell et al., 2017; Fong et al., 2009).

Future Directions

The ubiquitin proteasome system, with the ubiquitin-specific proteases (USPs) representing one of the more attractive target classes within the area, is widely postulated to be a new and important field of drug discovery for the future . The finding that USP28 is required for c-Myc stability suggests that USP28 inhibition may represent a novel approach to targeting this so far undruggable oncogene . Thus, it is hoped that these probes and data presented herein will further advance our understanding of the biology and tractability of DUBs as potential future therapeutic targets .

properties

IUPAC Name

2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYSDKCEPZFKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

USP25 and 28 inhibitor AZ-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
USP25 and 28 inhibitor AZ-2
Reactant of Route 2
Reactant of Route 2
USP25 and 28 inhibitor AZ-2
Reactant of Route 3
Reactant of Route 3
USP25 and 28 inhibitor AZ-2
Reactant of Route 4
USP25 and 28 inhibitor AZ-2
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
USP25 and 28 inhibitor AZ-2
Reactant of Route 6
Reactant of Route 6
USP25 and 28 inhibitor AZ-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.